Bienvenue dans la boutique en ligne BenchChem!

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Salt selection Aqueous solubility Assay reproducibility

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS 1159824-66-4) is a spirocyclic secondary amine hydrochloride salt with molecular formula C₁₂H₁₆ClN and molecular weight 209.72 g/mol, commercially supplied at ≥95% purity. The compound belongs to the spiro[cyclobutane-1,4'-isoquinoline] scaffold class, characterized by a cyclobutane ring and a tetrahydroisoquinoline moiety sharing a single quaternary carbon atom.

Molecular Formula C12H16ClN
Molecular Weight 209.71
CAS No. 1159824-66-4
Cat. No. B3033743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
CAS1159824-66-4
Molecular FormulaC12H16ClN
Molecular Weight209.71
Structural Identifiers
SMILESC1CC2(C1)CNCC3=CC=CC=C23.Cl
InChIInChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H
InChIKeyWKOVJKYMVXKRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride (CAS 1159824-66-4) Procurement-Grade Profile


2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS 1159824-66-4) is a spirocyclic secondary amine hydrochloride salt with molecular formula C₁₂H₁₆ClN and molecular weight 209.72 g/mol, commercially supplied at ≥95% purity . The compound belongs to the spiro[cyclobutane-1,4'-isoquinoline] scaffold class, characterized by a cyclobutane ring and a tetrahydroisoquinoline moiety sharing a single quaternary carbon atom . This rigid, conformationally restricted spiro architecture distinguishes it from flexible, non-spiro isoquinoline analogs and positions it as a privileged scaffold for fragment-based drug discovery and kinase inhibitor development [1].

Why Generic Spirocyclic Isoquinoline Substitution Fails for 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride


The spiro[cyclobutane-1,4'-isoquinoline] scaffold family exhibits profound differences in physicochemical and steric properties depending on ring size, substitution pattern, and salt form. The cyclobutane ring confers a distinct puckered conformation and bond angle strain (~88–90° vs. ~109° for cyclohexane) that directly alters the spatial orientation of the isoquinoline nitrogen, affecting hydrogen-bonding geometry and target binding [1]. The hydrochloride salt (CAS 1159824-66-4) offers vastly different aqueous solubility and hygroscopicity compared to the free base (CAS 850875-62-6), a critical factor in assay reproducibility and formulation . Even closely related analogs—e.g., 7'-fluoro, 7'-bromo, or 2'-tosyl derivatives—introduce divergent electronic effects, steric bulk, and metabolic liabilities that render simple interchange invalid without quantitative side-by-side comparison .

Quantitative Differentiation Evidence: 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Differential for Assay-Ready Formulation

The hydrochloride salt (CAS 1159824-66-4, MW 209.72) provides a quantifiable solubility advantage over the free base (CAS 850875-62-6, MW 173.25) due to protonation of the secondary amine. The free base exhibits a computed LogP of 2.54 and a polar surface area (PSA) of only 12.03 Ų, indicating limited intrinsic aqueous solubility . Conversion to the hydrochloride salt introduces a formal charge that predictably enhances water solubility, enabling direct dissolution in aqueous assay buffers without DMSO pre-dilution—a critical differentiator for high-throughput screening workflows where DMSO toxicity is a concern [1].

Salt selection Aqueous solubility Assay reproducibility Procurement specification

Zero Rotatable Bonds: Conformational Rigidity Advantage Over Flexible Isoquinoline Analogs

The spiro[cyclobutane-1,4'-isoquinoline] scaffold possesses zero rotatable bonds (computed property), locking the secondary amine and aromatic ring into a fixed spatial relationship . This contrasts sharply with non-spiro 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs (e.g., 1-benzyl-THIQ, CAS 14097-51-3), which have 2–3 rotatable bonds and can adopt multiple low-energy conformations in solution. In drug discovery, constrained scaffolds often yield improved target selectivity because the entropic penalty upon binding is pre-paid, and ligand efficiency metrics (LE, LLE) benefit from the reduced conformational entropy loss [1]. A cyclobutane-containing spirocycle GSK-3β inhibitor (compound 44) demonstrated this principle: IC₅₀ = 36 nM in cell-free assay, EC₅₀ = 3.2 µM in cell-based assay, with the spirocyclobutane ring contributing to both potency and oral bioavailability [2].

Conformational restriction Entropic binding penalty Target selectivity Fragment-based drug design

Positional Isomer Differentiation: 1,4'-Spiro vs. 1,1'-Spiro vs. 1,3'-Spiro Cyclobutane-Isoquinoline Scaffolds

Three regioisomeric spiro[cyclobutane-isoquinoline] scaffolds are commercially available: the 1,4'-spiro (this compound, CAS 1159824-66-4), the 1,1'-spiro (CAS 1092794-38-1, 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine), and the 1,3'-spiro (CAS 2792185-29-4, 2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline] hydrochloride) [1]. In the 1,4'-spiro isomer, the cyclobutane attaches at the 4-position of the isoquinoline, placing the basic nitrogen in a 1,3-relationship to the spiro center. This geometry directs the NH vector toward a different region of chemical space compared to the 1,1'-isomer (nitrogen directly adjacent to spiro center) or the 1,3'-isomer (nitrogen in a different topological arrangement). The 1,4'-spiro isomer is uniquely suited as a synthetic intermediate for 3'-one derivatives (via oxidation at the benzylic position), enabling access to kinase inhibitor chemotypes exemplified by patent CN114269747B [2].

Positional isomerism Spatial pharmacophore Structure–activity relationship Scaffold hopping

Cyclobutane vs. Cyclopentane vs. Cyclohexane Spiro Analogs: Ring Strain and Metabolic Stability Implications

The cyclobutane ring in the spiro scaffold introduces approximately 26.3 kcal/mol of ring strain energy, compared to ~6.5 kcal/mol for cyclopentane and ~0 kcal/mol for cyclohexane [1]. This heightened strain energy has two consequences relevant to procurement decisions: (1) the cyclobutane C–H bonds are shorter and stronger (higher BDE ~101 kcal/mol vs. ~98 kcal/mol for cyclohexane), potentially reducing CYP450-mediated metabolic oxidation at the spiro ring [2]; (2) the puckered conformation of cyclobutane (dihedral angle ~25–30°) creates a distinct three-dimensional shape that occupies a different region of chemical space compared to flatter cyclopentane or chair-conformation cyclohexane analogs. Reviews of cyclobutane-containing drug candidates (e.g., PF-04965842, a JAK1 inhibitor) have demonstrated that cyclobutane incorporation can improve both metabolic stability and target selectivity relative to larger ring analogs [3].

Ring strain Metabolic stability CYP oxidation Lead optimization

Validated Application Scenarios for 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Hydrochloride Procurement


Synthetic Intermediate for 3'-Oxo-Spiro[cyclobutane-1,4'-isoquinoline] Kinase Inhibitor Scaffolds

The benzylic 3'-CH₂ group in this compound is the direct precursor to the 3'-one pharmacophore claimed in patent CN114269747B, where 1',2'-dihydro-3'H-spiro[cyclobutane-1,4'-isoquinoline]-3'-one derivatives demonstrated analgesic activity mediated through ion channel modulation [1]. The hydrochloride salt form is the preferred starting material because it avoids base-catalyzed decomposition during oxidation and ensures reproducible stoichiometry. Procurement of the pre-formed hydrochloride eliminates a neutralization step and improves batch-to-batch consistency in the synthetic sequence .

Conformationally Restricted Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

With zero rotatable bonds, a molecular weight of 209.72 g/mol (salt), and a heavy atom count of 13, this compound meets the 'Rule of Three' criteria for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1]. Its conformational rigidity pre-pays the entropic binding penalty, potentially yielding higher ligand efficiency (LE) values in fragment screening campaigns compared to flexible isoquinoline fragments . The spiro architecture also provides a defined three-dimensional vector for fragment growing, making it a superior choice over planar isoquinoline fragments for targets requiring 3D ligand complementarity.

Pharmaceutical Reference Standard for Impurity Profiling of Spirocyclic Drug Candidates

This compound is listed by multiple vendors (BIOFOUNT, Leyan, Fujifilm Wako) as a pharmaceutical impurity reference standard and chemical intermediate, suitable for analytical method development and quality control applications [1]. Its defined CAS registry (1159824-66-4), well-characterized molecular formula (C₁₂H₁₆ClN), and commercial availability at ≥95% purity make it appropriate for use as a system suitability standard in HPLC/UPLC methods for spirocyclic pharmaceutical products .

Scaffold for Structure–Activity Relationship (SAR) Exploration via 7'-Position Derivatization

The unsubstituted phenyl ring in the 1,4'-spiro scaffold provides a blank canvas for systematic SAR exploration via electrophilic aromatic substitution (e.g., halogenation, nitration) or cross-coupling at the 6', 7', or 8' positions. The hydrochloride salt is the optimal starting material for these derivatizations because the protonated amine is protected from side reactions, and neutralization can be performed in situ after ring functionalization [1]. This contrasts with free base analogs, which may undergo competing N-alkylation or oxidation during derivatization chemistry.

Quote Request

Request a Quote for 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.